

5-Bromo-2-chlorobenzohydrazide CAS number 131634-71-4

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Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzohydrazide

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An In-depth Technical Guide to **5-Bromo-2-chlorobenzohydrazide** (CAS: 131634-71-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **5-Bromo-2-chlorobenzohydrazide**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Compound Identity and Physicochemical Profile

5-Bromo-2-chlorobenzohydrazide is a halogenated aromatic hydrazide. Its structure, featuring a bromo and a chloro substituent on the benzene ring, along with a reactive hydrazide moiety, makes it a valuable and versatile building block in synthetic organic chemistry.

Chemical Structure and Identifiers

- IUPAC Name: **5-bromo-2-chlorobenzohydrazide**
- CAS Number: 131634-71-4[\[1\]](#)
- Molecular Formula: C₇H₆BrC₂N₂O[\[2\]](#)

- InChI Key: WWFCYCURWFOZSY-UHFFFAOYSA-N[\[2\]](#)

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Molecular Weight	249.49 g/mol	[2]
Appearance	White to off-white solid (Typical)	General Supplier Data
Purity	≥98% (Typical Commercial Grade)	[3]
Solubility	Soluble in organic solvents like DMF, DMSO. Limited solubility in water.	General Chemical Principles
Incompatible Materials	Strong oxidizing agents, strong acids, and strong bases. [1] [4]	

Synthesis and Manufacturing: A Two-Stage Approach

The synthesis of **5-Bromo-2-chlorobenzohydrazide** is not a trivial, single-step process. It is most efficiently achieved via a two-stage pathway, beginning with the synthesis of its carboxylic acid precursor. Understanding the nuances of each stage is paramount to achieving high yield and purity.

Stage 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

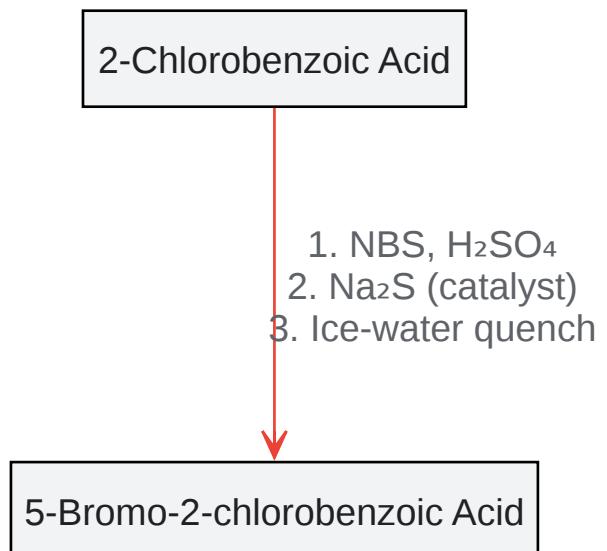
The critical precursor, 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4), is an important intermediate in its own right, notably used in the synthesis of antidiabetic drugs like Dapagliflozin.[\[5\]](#)[\[6\]](#) The regioselectivity of the bromination step is the primary challenge.

Several routes have been reported, including the bromination of 2-chlorobenzotrichloride followed by hydrolysis[7][8] and the diazotization and chlorination of 5-bromo-2-aminobenzoic acid derivatives.[5][9] However, a common and scalable method involves the direct bromination of 2-chlorobenzoic acid.

Causality of Experimental Design: The choice of an NBS/sulfuric acid system is strategic. Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the N-bromosuccinimide (NBS) to generate a potent electrophilic brominating agent (Br⁺). The chloro group on the starting material is an ortho-, para-director; however, the para position is sterically hindered by the carboxylic acid group, favoring bromination at the C5 position. To further enhance selectivity and suppress the formation of the 4-bromo isomer, a reducing sulfur-containing catalyst like sodium sulfide can be introduced, which is a patented innovation in this field.[10]

This protocol is a synthesized representation based on established methodologies.[10][11]

- **Vessel Preparation:** Charge a 250 mL four-neck round-bottom flask, equipped with a mechanical stirrer, thermometer, and addition funnel, with 40 mL of concentrated sulfuric acid.
- **Reagent Addition:** Add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 0.936 g (0.012 mol) of sodium sulfide to the flask.
- **Initial Stirring:** Stir the mixture at 30°C for approximately 20 minutes until a clear solution is obtained. The sodium sulfide acts to inhibit the formation of the 4-bromo isomer.[10][11]
- **Bromination:** Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) in portions, maintaining the temperature at 30°C. Continue the reaction for 10-15 minutes post-addition.
- **Precipitation:** Slowly pour the reaction mixture into an 80 mL ice-water bath with vigorous stirring to precipitate the crude product.
- **Purification:** Filter the crude solid. Recrystallize from a methanol/water mixture (e.g., 40% aqueous methanol) to achieve high purity.[11]
- **Drying & Analysis:** Dry the purified white solid under vacuum at 50-60°C. The final product should yield a white solid with an expected purity of >99% by HPLC.[11]



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Caption: Synthesis of the key precursor via electrophilic bromination.

Stage 2: Conversion to 5-Bromo-2-chlorobenzohydrazide

The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. The most direct route involves activating the carboxylic acid, typically by converting it to an acyl chloride, followed by nucleophilic acyl substitution with hydrazine.

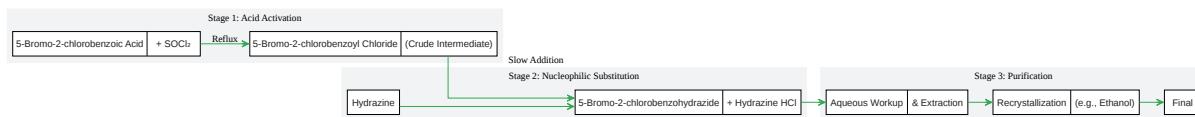
Causality of Experimental Design: The reaction of an acyl chloride with hydrazine is highly exothermic and can lead to a significant side product: the 1,2-diacylhydrazine.[12] This occurs when a second molecule of the acyl chloride reacts with the newly formed hydrazide. To mitigate this, the reaction is performed at low temperatures, and the acyl chloride is added slowly to a solution containing an excess of hydrazine. This ensures that the acyl chloride preferentially reacts with the more abundant and nucleophilic hydrazine rather than the product hydrazide.[13]

This is a generalized, robust protocol for hydrazide formation.

- **Acyl Chloride Formation (Optional but Recommended):** In a fume hood, reflux a solution of 5-Bromo-2-chlorobenzoic acid with an excess of thionyl chloride (SOCl_2) for 2-3 hours.

Remove the excess SOCl_2 under reduced pressure to obtain crude 5-Bromo-2-chlorobenzoyl chloride. This intermediate is often used directly without further purification.

- **Hydrazine Solution:** In a separate flask cooled in an ice-salt bath (-10°C to 0°C), prepare a stirred solution of hydrazine monohydrate (2-3 equivalents) in an inert solvent like THF or dichloromethane.
- **Nucleophilic Substitution:** Slowly add the crude 5-Bromo-2-chlorobenzoyl chloride (dissolved in a minimal amount of the same inert solvent) dropwise to the cold hydrazine solution. Maintain the temperature below 5°C throughout the addition.[13][14]
- **Reaction Completion:** After the addition is complete, allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.
- **Workup:** Quench the reaction by adding cold water. The product may precipitate. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure **5-Bromo-2-chlorobenzohydrazide**.



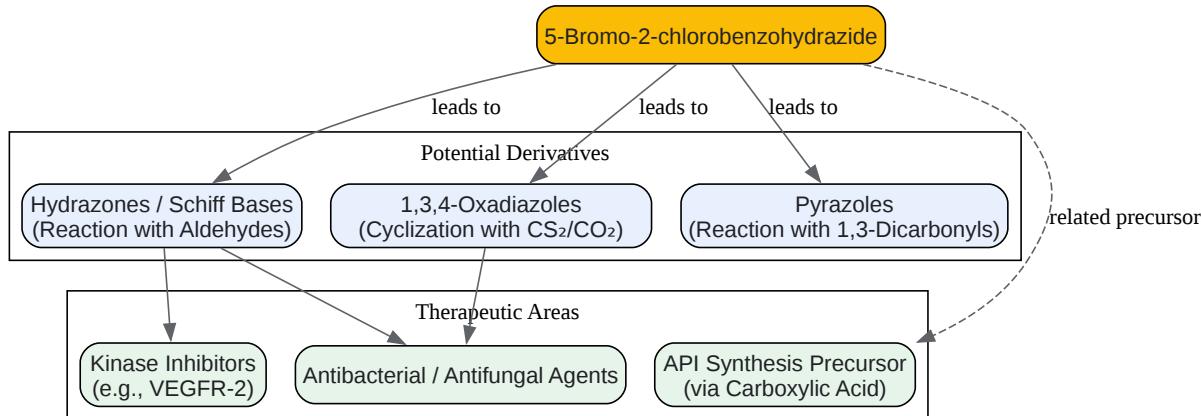
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Caption: A typical experimental workflow for synthesizing the title compound.

Applications in Medicinal Chemistry and Drug Discovery

While **5-Bromo-2-chlorobenzohydrazide** is primarily an intermediate, its structural motifs are highly relevant in drug development. The hydrazide functional group is a versatile handle for constructing more complex molecular architectures.

- **Scaffold for Heterocyclic Synthesis:** Hydrazides are well-established precursors for synthesizing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are common cores in many biologically active compounds.[14]
- **Formation of Hydrazones:** The hydrazide can be readily condensed with various aldehydes or ketones to form hydrazone derivatives (Schiff bases).[15] Hydrazone-containing molecules have demonstrated a wide range of biological activities, including antibacterial, antitumor, and kinase inhibitory effects.[15][16] For instance, research on 5-bromoindole-2-carboxylic acid hydrazones has identified potent inhibitors of VEGFR-2 tyrosine kinase, a key target in anti-angiogenesis cancer therapy.[16]
- **Intermediate for Active Pharmaceutical Ingredients (APIs):** The precursor, 5-bromo-2-chlorobenzoic acid, is a documented starting material for Dapagliflozin, a selective SGLT2 inhibitor for treating type 2 diabetes.[6] This underscores the industrial relevance of the 5-bromo-2-chloro-substituted phenyl ring system in modern pharmaceuticals.

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Caption: The central role of the title compound as a scaffold for diverse bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **5-Bromo-2-chlorobenzohydrazide** is essential. The toxicological properties have not been fully investigated, and it should be handled with care.[1]

- Hazard Identification: It is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][4]
- Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chlorobenzohydrazide (CAS: 131634-71-4) is more than a mere catalog chemical; it is a strategically designed intermediate with significant utility in medicinal chemistry and drug discovery. Its efficient two-stage synthesis, beginning with the highly relevant 5-Bromo-2-chlorobenzoic acid precursor, allows for its production at high purity. The true value of this compound lies in the versatility of its hydrazide moiety, which serves as a gateway to a vast array of complex hydrazones and heterocyclic systems with proven biological potential. For researchers and drug development professionals, **5-Bromo-2-chlorobenzohydrazide** represents a reliable and valuable building block for constructing novel molecular entities aimed at addressing significant therapeutic challenges.

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